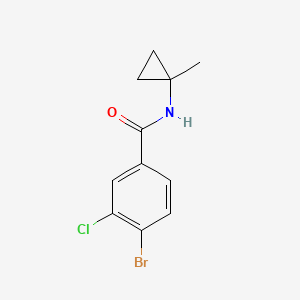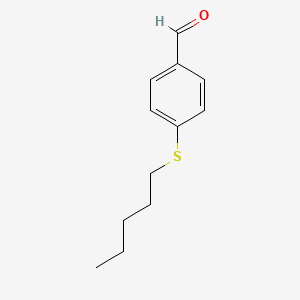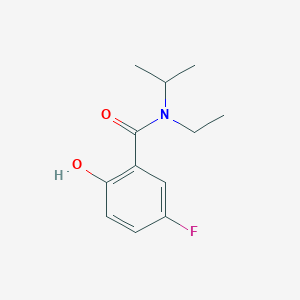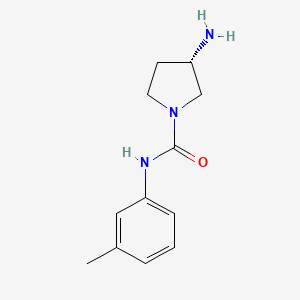![molecular formula C13H26N2 B7973903 3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7973903.png)
3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane: , also known by its chemical name N,N’-diisopropyl-1,3-propanediamine , is an organic compound with the molecular formula C13H26N2 and a molecular weight of 210.3589 g/mol . This compound is characterized by its two isopropyl groups attached to a 1,3-propanediamine backbone.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N,N’-diisopropyl-1,3-propanediamine typically involves the reaction of 1,3-dibromopropane with diisopropylamine under anhydrous conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: : On an industrial scale, the production of N,N’-diisopropyl-1,3-propanediamine can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
化学反应分析
Types of Reactions: : N,N’-diisopropyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
N,N’-diisopropyl-1,3-propanediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
作用机制
The mechanism of action of N,N’-diisopropyl-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can modulate receptor activity by binding to specific receptor sites, altering signal transduction pathways.
相似化合物的比较
N,N’-diisopropyl-1,3-propanediamine can be compared with other similar compounds such as:
N,N’-diethyl-1,3-propanediamine: Similar structure but with ethyl groups instead of isopropyl groups.
N,N’-dimethyl-1,3-propanediamine: Similar structure but with methyl groups instead of isopropyl groups.
N,N’-diisopropyl-1,2-ethanediamine: Similar structure but with a shorter ethane backbone.
Uniqueness: : The presence of isopropyl groups in N,N’-diisopropyl-1,3-propanediamine provides steric hindrance, which can influence its reactivity and binding affinity compared to its analogs with smaller alkyl groups. This steric effect can make the compound more selective in its interactions with molecular targets.
属性
IUPAC Name |
3-(2-ethylbutyl)-3,9-diazabicyclo[4.2.1]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-11(4-2)9-15-8-7-12-5-6-13(10-15)14-12/h11-14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIGDWOZNNWOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCC2CCC(C1)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide](/img/structure/B7973823.png)
![Tetrabutylazanium; trifluoro[4-(piperidin-1-ylmethyl)phenyl]boranuide](/img/structure/B7973833.png)


![3-[2-(Trifluoromethoxy)phenyl]-1-propene](/img/structure/B7973864.png)






![N-butyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7973909.png)
![N-cyclopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7973916.png)
![N-isopropyl-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7973922.png)
